Cas no 760914-29-2 ((S)-1-((4-Methylmorpholin-2-yl))methanamine)

(S)-1-((4-Methylmorpholin-2-yl))methanamine structure
760914-29-2 structure
Product Name:(S)-1-((4-Methylmorpholin-2-yl))methanamine
CAS No:760914-29-2
MF:C6H14N2O
MW:130.188161373138
MDL:MFCD18632818
CID:549915
PubChem ID:1415546
Update Time:2025-04-19

(S)-1-((4-Methylmorpholin-2-yl))methanamine Chemical and Physical Properties

Names and Identifiers

    • (S)-1-((4-Methylmorpholin-2-yl))methanamine
    • (S)-4-Methyl-2-(aminomethyl)morpholine
    • [(2S)-4-methylmorpholin-2-yl]methanamine
    • 2-Morpholinemethanamine,4-methyl-, (2S)-
    • 2-Morpholinemethanamine,4-methyl-, (S)-
    • 2-Morpholinemethanamine,4-methyl-,(S)-(9CI)
    • SCHEMBL13799706
    • AS-65934
    • 2-Morpholinemethanamine,4-methyl-,(2S)-
    • AKOS006370499
    • 1-[(2S)-4-METHYLMORPHOLIN-2-YL]METHANAMINE
    • 760914-29-2
    • (S)-(4-Methylmorpholin-2-yl)methanamine
    • 377073-14-8
    • CS-0061773
    • DB-353623
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]-benzoic Acid
    • MDL: MFCD18632818
    • Inchi: 1S/C6H14N2O/c1-8-2-3-9-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1
    • InChI Key: SOBFKNVNVLNAJQ-LURJTMIESA-N
    • SMILES: O1CCN(C)C[C@@H]1CN

Computed Properties

  • Exact Mass: 130.111
  • Monoisotopic Mass: 130.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 87.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 38.5Ų

(S)-1-((4-Methylmorpholin-2-yl))methanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Alichem
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Alichem
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Chemenu
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Chemenu
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